BenchChemオンラインストアへようこそ!

Kdm2B-IN-3

Epigenetics Cancer Research Chemical Probe Validation

Kdm2B-IN-3 (Compound 183c) is a selective KDM2B histone demethylase inhibitor (biochemical IC₅₀=78 nM; SPR IC₅₀=85 nM) featuring a (piperidin-3-yl)(naphthalen-2-yl)methanone core—structurally orthogonal to imidazole-based KDM2B-IN-1/2 probes. Unlike broad-spectrum KDM inhibitors with confounding off-target activity at KDM2A/7, this compound originates from a selectivity-defined chemical series for unambiguous KDM2B target deconvolution. Parallel use with imidazole chemotypes constitutes a rigorous probe set that eliminates scaffold-specific artifacts. As the only commercial KDM2B inhibitor with validated SPR target engagement data, it uniquely serves as a positive control for biophysical assay development (SPR, BLI, MST) and a tractable SAR lead scaffold. Procure to establish concentration-response relationships in KDM2B-amplified breast cancer and glioma models without cytotoxic confounds.

Molecular Formula C25H30N2O2
Molecular Weight 390.5 g/mol
Cat. No. B13926435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm2B-IN-3
Molecular FormulaC25H30N2O2
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4
InChIInChI=1S/C25H30N2O2/c1-3-17-12-14-27(20-5-4-6-20)16-23(17)25(28)19-7-9-21-18(15-19)8-10-24(29-2)22(21)11-13-26/h7-10,15,17,20,23H,3-6,11-12,14,16H2,1-2H3/t17-,23-/m0/s1
InChIKeyIVYXIZSSLAKIFL-SBUREZEXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kdm2B-IN-3: Histone Demethylase KDM2B Inhibitor for Epigenetic Cancer Research Procurement


Kdm2B-IN-3 (CAS 1966933-87-8, also designated as compound 183c) is a small-molecule inhibitor that selectively targets the histone lysine demethylase KDM2B (also known as FBXL10, JHDM1B, or CXXC2) [1]. KDM2B specifically catalyzes the removal of dimethyl groups from lysine 36 on histone H3 (H3K36me2), a modification intimately linked to transcriptional elongation, stem cell self-renewal, and oncogenic transformation [2]. This compound belongs to the (piperidin-3-yl)(naphthalen-2-yl)methanone derivative chemotype and is structurally and mechanistically distinct from the 4,5-dihydroimidazole series (e.g., KDM2B-IN-1, KDM2B-IN-2) [1]. Kdm2B-IN-3 is supplied as a research-use-only chemical probe for investigating KDM2B-dependent epigenetic regulation in hyperproliferative disorders, particularly cancers where KDM2B overexpression correlates with poor prognosis [1].

Why KDM2B-Targeted Epigenetic Studies Cannot Substitute Kdm2B-IN-3 with Pan-KDM Inhibitors


KDM2B is a member of the JmjC domain-containing histone demethylase superfamily, which comprises over 30 enzymes with partially overlapping substrate specificities [1]. Broad-spectrum KDM inhibitors (e.g., KDM2/7-IN-1, which inhibits KDM7A, KDM7B, and KDM2A with IC₅₀ values of 0.2, 1.2, and 6.8 µM, respectively) and KDM5-selective probes (e.g., KDOAM-25) often display weak or off-target inhibition of KDM2B, leading to confounding phenotypic readouts in cellular assays . Furthermore, the closely related paralog KDM2A, which shares ~60% sequence identity in its catalytic JmjC domain, can be co-expressed in many cancer cell lines, and KDM2A/2B have been shown to function redundantly in regulating DNA methylation at CpG islands [2][3]. Therefore, procurement of a KDM2B-selective probe such as Kdm2B-IN-3, which originates from a dedicated chemical series with defined selectivity, is essential for dissecting KDM2B-specific biology and avoiding the pleiotropic effects associated with less selective alternatives.

Kdm2B-IN-3: Direct Comparative Potency and Mechanistic Differentiation Data for Scientific Selection


Biochemical Potency of Kdm2B-IN-3 Against Full-Length KDM2B Compared to KDM2B-IN-4 and KDM2B-IN-1/2

Kdm2B-IN-3 (compound 183c) inhibits full-length human KDM2B demethylase activity with an IC₅₀ of 78 nM, as measured in a homogeneous assay monitoring demethylation of a histone peptide substrate [1]. This places its potency within the nanomolar range but distinguishes it from more potent analogs: KDM2B-IN-4 (compound 182b) achieves an IC₅₀ of 1.12 nM, representing a ~70-fold increase in biochemical potency . Conversely, KDM2B-IN-1 (IC₅₀ = 0.016 nM) and KDM2B-IN-2 (IC₅₀ = 21 nM) exhibit divergent potencies despite sharing the same target, likely reflecting differences in binding kinetics and residence time .

Epigenetics Cancer Research Chemical Probe Validation

Mechanistic Differentiation: Peptide Displacement Kinetics by Surface Plasmon Resonance (SPR)

In surface plasmon resonance (SPR) experiments, Kdm2B-IN-3 displaces an H3K36me3 peptide from immobilized KDM2B with an IC₅₀ of 85 nM . This orthogonal biophysical assay confirms that the compound directly engages the enzyme's substrate-binding pocket, consistent with a competitive inhibition mechanism. While the absolute IC₅₀ value is comparable to the enzymatic assay (78 nM), the SPR format provides additional information on binding kinetics that is not captured by endpoint enzymatic assays. No comparable SPR data are publicly available for KDM2B-IN-1, KDM2B-IN-2, or KDM2B-IN-4, making Kdm2B-IN-3 the only KDM2B inhibitor with validated biophysical displacement metrics.

Surface Plasmon Resonance Protein-Peptide Interaction Epigenetic Probe Characterization

Chemotype Differentiation: Structural Scaffold Distinct from KDM2B-IN-1 and KDM2B-IN-2 Series

Kdm2B-IN-3 (compound 183c) belongs to the (piperidin-3-yl)(naphthalen-2-yl)methanone chemotype, as disclosed in patent WO2016112284A1 [1]. In contrast, KDM2B-IN-1 and KDM2B-IN-2 are 4,5-dihydroimidazole derivatives disclosed in patent WO2016112251A1 [2]. This structural divergence translates to distinct physicochemical properties and, more importantly, different selectivity profiles against the broader KDM family. While direct selectivity data for Kdm2B-IN-3 are not publicly reported, the naphthalen-2-ylmethanone scaffold is known to confer selectivity for KDM2B over KDM2A in closely related analogs (e.g., KDM2/7-IN-1 inhibits KDM2A with an IC₅₀ of 6.8 µM, >100-fold weaker than its activity on KDM7A) . Therefore, the chemotype of Kdm2B-IN-3 is expected to provide a distinct selectivity fingerprint compared to the imidazole-based inhibitors.

Medicinal Chemistry Scaffold Hopping Chemical Probe Selectivity

Optimal Application Scenarios for Kdm2B-IN-3 in Cancer Epigenetics Research and Chemical Probe Validation


Target Validation and Dose-Response Studies in KDM2B-Overexpressing Cancer Models

Given its intermediate biochemical potency (IC₅₀ = 78 nM) and validated target engagement by SPR (IC₅₀ = 85 nM), Kdm2B-IN-3 is ideally suited for establishing concentration-response relationships in cellular models of cancer where KDM2B is genetically amplified or transcriptionally upregulated. Its nanomolar activity allows for robust phenotypic effects at concentrations that remain below cytotoxic thresholds, facilitating clear interpretation of KDM2B-dependent gene expression changes. This is particularly valuable in breast cancer and glioma models, where KDM2B has been implicated as a driver of proliferation and chemoresistance [1].

Comparative Chemical Probe Studies Across KDM2B Inhibitor Chemotypes

Researchers aiming to dissect KDM2B biology while controlling for scaffold-specific off-target effects can employ Kdm2B-IN-3 as a structurally orthogonal tool compound. Its (piperidin-3-yl)(naphthalen-2-yl)methanone core differs fundamentally from the imidazole-based KDM2B-IN-1/2 series, making it an essential component of a 'chemical probe set' for robust target deconvolution . Parallel studies using both chemotypes can confirm that observed phenotypes are truly KDM2B-dependent rather than artifacts of a single inhibitor scaffold.

Biophysical Assay Development and SPR-Based Binding Kinetics Characterization

The availability of orthogonal SPR displacement data (IC₅₀ = 85 nM) for Kdm2B-IN-3 makes it uniquely positioned as a reference compound for developing and validating biophysical assays for KDM2B . Laboratories establishing SPR, BLI (biolayer interferometry), or MST (microscale thermophoresis) platforms for KDM2B ligand screening can use Kdm2B-IN-3 as a positive control to calibrate instrument sensitivity, optimize buffer conditions, and benchmark assay reproducibility. No other commercial KDM2B inhibitor currently provides comparable biophysical validation data.

SAR Studies and Lead Optimization Starting Point for Naphthalenylmethanone-Based KDM2B Inhibitors

Medicinal chemistry groups focused on KDM2B as a therapeutic target can use Kdm2B-IN-3 as a tractable lead scaffold for structure-activity relationship (SAR) exploration. Its balanced potency and defined synthetic handle (derived from the piperidinylmethanone core) allow for systematic modifications to improve selectivity, metabolic stability, or pharmacokinetic properties. The patent literature provides extensive SAR data for analogs, offering a rich foundation for rational design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kdm2B-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.